9-Deoxyforskolin

Description

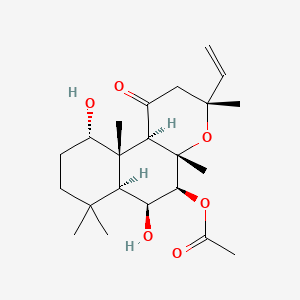

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLHDUTVMZSEV-WESICCPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3C1(OC(CC3=O)(C)C=C)C)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541674 | |

| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84048-28-2 | |

| Record name | 9-Deoxyforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84048-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Deoxyforskolin from Coleus forskohlii | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of 9-Deoxyforskolin in Coleus forskohlii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forskolin, a labdane diterpenoid isolated from the roots of Coleus forskohlii, is a well-known activator of adenylyl cyclase with significant therapeutic applications. The biosynthesis of forskolin and its derivatives, including the notable intermediate 9-deoxyforskolin, involves a complex series of enzymatic reactions. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymes, their functions, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the heterologous expression of pathway genes in Nicotiana benthamiana and Saccharomyces cerevisiae, as well as analytical methods for the identification and quantification of this compound and its precursors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important class of natural products.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Coleus forskohlii is a multi-step process that begins with the universal precursors of terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway. These precursors are converted to the C20 compound geranylgeranyl pyrophosphate (GGPP).

The committed steps towards forskolin and its derivatives begin with the cyclization of GGPP. A pair of diterpene synthases, CfTPS2 and CfTPS3, catalyze the formation of the labdane scaffold, 13R-manoyl oxide[1]. This intermediate is then subjected to a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) and subsequent acetylation by acetyltransferases[1][2].

The formation of 9-deoxy-7-deacetylforskolin from 13R-manoyl oxide is catalyzed by the cytochrome P450 enzyme CfCYP76AH11[3]. Further enzymatic steps, including acetylation, are required to produce other forskolin-related compounds. The overall pathway leading to this compound and related compounds is depicted below.

References

Unveiling the Adenylyl Cyclase-Independent Mechanisms of 9-Deoxyforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deoxyforskolin, a derivative of the labdane diterpene forskolin, is widely recognized as a valuable research tool. Unlike its parent compound, this compound and its close analog, 1,9-dideoxyforskolin, do not activate adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production. This unique property makes them ideal negative controls in studies investigating cAMP-mediated signaling. However, emerging evidence reveals that these molecules are not merely inert bystanders. They possess distinct biological activities that are independent of adenylyl cyclase, opening new avenues for therapeutic exploration and demanding a more nuanced interpretation of experimental results.

This technical guide provides an in-depth exploration of the adenylyl cyclase-independent mechanisms of action of this compound and its analogs. We will delve into its direct interactions with ion channels and membrane transporters, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Adenylyl Cyclase-Independent Mechanisms

The primary adenylyl cyclase-independent actions of this compound and its analogs involve the direct modulation of membrane-bound proteins, leading to significant physiological effects. These include the inhibition of voltage-sensitive calcium channels (VSCCs), nicotinic acetylcholine receptors (nAChRs), and glucose transporters (GLUTs), as well as a modulatory role in superoxide production.

Inhibition of Voltage-Sensitive Calcium Channels (VSCCs)

1,9-dideoxyforskolin, a close structural analog of this compound, has been shown to act as a blocker of voltage-sensitive calcium channels. This action is independent of cAMP, as 1,9-dideoxyforskolin does not stimulate adenylyl cyclase.

Quantitative Data: Inhibition of VSCCs by 1,9-Dideoxyforskolin

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Inhibition of K+-induced Ca2+ influx | ~80% | PC12 cells | 10 µM 1,9-dideoxyforskolin | [1] |

| Inhibition of high K+-induced contraction | Potent | Rat Aorta | Not specified | [2] |

Experimental Protocol: Measurement of Intracellular Calcium Influx in PC12 Cells

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

-

Cell Culture: PC12 cells are cultured on collagen-coated glass coverslips.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with a dispersing agent like Pluronic F-127.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

-

Fluorescence Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

-

Experimental Treatment:

-

Perfuse the cells with a high potassium (e.g., 70 mM K+) solution to induce membrane depolarization and open VSCCs, leading to Ca2+ influx.

-

In a separate experiment, pre-incubate the cells with this compound or 1,9-dideoxyforskolin (e.g., 10 µM) for a specified period before depolarization with the high K+ solution.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio upon depolarization in the presence and absence of the inhibitor to determine the percentage of inhibition of Ca2+ influx.

-

Signaling Pathway and Experimental Workflow

Noncompetitive Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

Forskolin and its adenylyl cyclase-inactive analogs can directly interact with and inhibit the function of nAChRs. This inhibition is noncompetitive, meaning the inhibitor does not bind to the same site as the endogenous ligand, acetylcholine (ACh).

Quantitative Data: Inhibition of nAChRs by Forskolin

| Parameter | Value | Receptor Type | Experimental System | Reference |

| Ki | 6.5 µM | Torpedo electroplax nAChR | Xenopus oocytes | [3] |

| Ki | 22 µM | Mouse muscle nAChR | Xenopus oocytes | [3] |

Note: Data for this compound is not available, but forskolin's cAMP-independent action is indicative.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from Xenopus laevis.

-

Inject cRNA encoding the subunits of the desired nAChR (e.g., Torpedo or mouse muscle subunits) into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the plasma membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological buffer (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Experimental Procedure:

-

Apply acetylcholine (ACh) to the oocyte to elicit an inward current mediated by the expressed nAChRs.

-

Establish a stable baseline response to a fixed concentration of ACh.

-

Co-apply different concentrations of this compound with the same concentration of ACh and record the resulting currents.

-

Perform a washout with Ringer's solution to ensure the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-elicited currents in the presence and absence of the inhibitor.

-

Construct a dose-response curve for the inhibition by this compound.

-

Calculate the IC50 and, through further kinetic analysis (e.g., Schild plot), determine the inhibition constant (Ki) and the nature of the inhibition (competitive vs. noncompetitive).

-

Signaling Pathway and Experimental Workflow

Inhibition of Glucose Transporters (GLUTs)

Forskolin and its derivatives have been shown to directly inhibit the function of glucose transporters, particularly GLUT1, which is responsible for basal glucose uptake in many cell types. This inhibition is independent of cAMP and occurs through direct binding to the transporter.

Quantitative Data: Inhibition of GLUT1 by Forskolin

| Parameter | Value | Transporter | Experimental System | Reference |

| Kd | 1.8 µM | GLUT1 | Reconstituted human red cell glucose transporter in proteoliposomes | [4] |

Note: Data for this compound is not available, but forskolin's cAMP-independent action is indicative.

Experimental Protocol: Frontal Affinity Chromatography with Reconstituted GLUT1

-

GLUT1 Purification and Reconstitution:

-

Purify GLUT1 from a source such as human erythrocytes.

-

Reconstitute the purified GLUT1 into liposomes (proteoliposomes) of a defined lipid composition.

-

-

Column Preparation:

-

Immobilize the GLUT1-containing proteoliposomes onto a chromatography support matrix to create an affinity column.

-

-

Frontal Affinity Chromatography:

-

Equilibrate the column with a running buffer.

-

Continuously apply a solution containing a known concentration of a reporter ligand that binds to GLUT1 (e.g., cytochalasin B) to the column until the concentration of the ligand eluting from the column is equal to the applied concentration (steady state).

-

In a subsequent run, include a competitive inhibitor (this compound) in the mobile phase along with the reporter ligand.

-

-

Data Analysis:

-

The presence of a competitive inhibitor will reduce the binding of the reporter ligand to the immobilized GLUT1, resulting in an earlier elution of the reporter ligand.

-

By measuring the change in the elution volume of the reporter ligand at different concentrations of the inhibitor, the dissociation constant (Kd) of the inhibitor for GLUT1 can be calculated.

-

Signaling Pathway and Experimental Workflow

Modulation of Superoxide Production

Forskolin has been observed to have a bimodal, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, being stimulatory at low doses and inhibitory at higher doses. While the precise molecular target for this effect is not fully elucidated, it highlights another area of adenylyl cyclase-independent activity. In human neutrophils, forskolin inhibits fMLP-induced superoxide production, an effect linked to the inhibition of intracellular calcium mobilization, which could be a consequence of its action on calcium channels as described above.

Experimental Protocol: Measurement of Superoxide Production in Neutrophils

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

-

Superoxide Detection:

-

Use a chemiluminescence assay with a probe like lucigenin or luminol, or a fluorescence assay with a probe like dihydroethidium (DHE).

-

-

Experimental Procedure:

-

Pre-incubate the isolated neutrophils with various concentrations of this compound.

-

Stimulate the neutrophils with an agonist such as N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce a respiratory burst and superoxide production.

-

Measure the chemiluminescence or fluorescence signal over time using a luminometer or fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the total or peak superoxide production in the presence and absence of this compound.

-

Construct a dose-response curve to evaluate the inhibitory or stimulatory effects.

-

Experimental Workflow

Conclusion

This compound and its analogs are more than just inactive controls for adenylyl cyclase. Their ability to directly interact with and modulate the function of key membrane proteins, such as ion channels and transporters, underscores the importance of careful experimental design and interpretation. The adenylyl cyclase-independent effects of these compounds present both a challenge and an opportunity. For researchers using them as negative controls, awareness of these off-target effects is crucial. For drug development professionals, these cAMP-independent actions may represent novel starting points for the design of therapeutics targeting a range of conditions, from cardiovascular disease to metabolic disorders. This guide provides a foundational understanding of these mechanisms, empowering the scientific community to leverage the unique properties of this compound in their research endeavors.

References

9-Deoxyforskolin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 9-Deoxyforskolin, a labdane diterpene and a close structural analog of the well-known adenylyl cyclase activator, forskolin. This document details the primary plant source, methodologies for extraction and purification, and insights into its mechanism of action, complete with quantitative data and experimental workflows.

Natural Sources of this compound

The principal natural source of this compound is the plant Coleus forskohlii (synonymous with Plectrananthus barbatus), a member of the mint family, Lamiaceae.[1][2] This plant is indigenous to subtropical and temperate regions of India, Nepal, and Thailand. This compound is one of several diterpenoids found in the plant, co-occurring with forskolin, deacetylforskolin, and 1,9-dideoxyforskolin.[1][2] These compounds are primarily concentrated in the root tubers of the plant, although they have also been detected in the stems.[3]

The presence of a variety of structurally related diterpenoids in C. forskohlii necessitates robust purification methods to isolate this compound for research and drug development purposes.

Isolation and Purification of this compound

The isolation of this compound from Coleus forskohlii involves a multi-step process encompassing extraction, separation, and purification. While specific protocols solely for this compound are not extensively detailed in the literature, methodologies for the separation of diterpenoid mixtures from C. forskohlii can be effectively adapted.

Extraction

The initial step involves the extraction of crude diterpenoids from the dried and powdered plant material, typically the roots. Various organic solvents have been utilized for this purpose, with the choice of solvent influencing the extraction efficiency of different diterpenoids.

Experimental Protocol: Solvent Extraction of Diterpenoids from Coleus forskohlii

-

Plant Material Preparation: Dried roots of Coleus forskohlii are ground into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Selection: Common solvents for extraction include methanol, ethanol, chloroform, and toluene.[1][3][4] Methanol and ethanol have been shown to be particularly effective for extracting forskolin, a close analog, suggesting their suitability for this compound.[4]

-

Extraction Method:

-

Soxhlet Extraction: The powdered root material is placed in a thimble and continuously extracted with the chosen solvent in a Soxhlet apparatus. This method ensures thorough extraction but requires elevated temperatures.[1]

-

Maceration: The plant material is soaked in the solvent for an extended period (e.g., 3 hours, repeated multiple times) with continuous stirring at room temperature.[5]

-

-

Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a semi-solid residue.

Chromatographic Separation and Purification

The crude extract, containing a mixture of diterpenoids and other phytochemicals, requires further separation and purification. Column chromatography and preparative thin-layer chromatography (TLC) are the primary techniques employed for this purpose.

Experimental Protocol: Chromatographic Isolation of this compound

-

Column Chromatography (Initial Separation):

-

Adsorbent: Silica gel or activated charcoal is commonly used as the stationary phase.[3][6]

-

Elution: The crude extract is loaded onto the column and eluted with a solvent gradient of increasing polarity. A common solvent system is a mixture of toluene and ethyl acetate.[7] Fractions are collected and monitored by analytical TLC.

-

-

Preparative Thin-Layer Chromatography (Fine Purification):

-

Stationary Phase: Silica gel plates are used.

-

Mobile Phase: A solvent system of toluene:ethyl acetate (e.g., 70:30 v/v) has been shown to effectively separate the major diterpenoids from C. forskohlii, including this compound.[7]

-

Visualization and Isolation: The separated bands are visualized under UV light. The band corresponding to this compound (identified by comparison with a standard or by subsequent spectroscopic analysis) is scraped from the plate, and the compound is eluted from the silica with a suitable solvent (e.g., ethyl acetate).

-

-

Crystallization: The purified this compound can be further purified by recrystallization from a solvent mixture such as ethyl acetate and n-hexane to obtain a crystalline solid.[3]

Quantitative Data

Quantitative data on the yield of this compound from Coleus forskohlii is not extensively reported in the literature. However, data on the closely related and more abundant compound, forskolin, provides a useful benchmark. The yield of forskolin is highly dependent on the extraction method and solvent used.

| Extraction Method | Solvent | Reported Forskolin Yield (% w/w) | Reference |

| Soxhlet Extraction | Methanol | 2.91 | [4] |

| Soxhlet Extraction | Ethanol | 2.59 | [4] |

| Maceration | Chloroform | 0.103 (from stem) | [3] |

| Soxhlet Extraction | Toluene | Not specified | [1] |

Note: The yield of this compound is expected to be lower than that of forskolin as it is a minor constituent.

Signaling Pathway and Mechanism of Action

Similar to forskolin, this compound is known to be an activator of adenylyl cyclase (AC), a key enzyme in cellular signaling. The activation of adenylyl cyclase leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

References

- 1. Extraction and elemental analysis of Coleus forskohlii extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of 9-Deoxyforskolin and Forskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the biological activities of 9-Deoxyforskolin and its parent compound, forskolin. Both are labdane diterpenes derived from the plant Coleus forskohlii, renowned for their ability to activate adenylyl cyclase (AC) and elevate intracellular cyclic AMP (cAMP) levels.[1][2][3] This guide details their mechanism of action, comparative potency, and the experimental protocols used to evaluate their activity, supplemented with visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action: Adenylyl Cyclase Activation

Forskolin and its derivatives, including this compound, exert their primary biological effect by directly activating most isoforms of mammalian adenylyl cyclase (AC), with the exception of AC9.[4][5][6] AC is a transmembrane enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a crucial second messenger in numerous signal transduction pathways.[1][7] The elevation of intracellular cAMP levels triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins, modulating a wide array of cellular functions.[7][8]

The interaction with adenylyl cyclase involves a two-step mechanism. The initial step, driven by hydrophobic interactions, is the binding of the diterpene to the enzyme, which promotes the assembly of the C1 and C2 catalytic subunits of AC.[4][9] The second step, which leads to the activation of catalysis, is critically dependent on the formation of a hydrogen bond between the C1-hydroxyl group of the forskolin molecule and the Val506 residue of the C1 catalytic subunit.[4][9]

Comparative Biological Activity: this compound vs. Forskolin

While both compounds are potent activators of adenylyl cyclase, there are subtle but significant differences in their efficacy. The absence of the hydroxyl group at the 9-position in this compound results in a slightly reduced potency compared to forskolin in activating the catalytic function of adenylyl cyclase. However, its ability to induce the assembly of the AC catalytic subunits is comparable to that of forskolin.[4][9]

This distinction highlights the structural nuances that govern the interaction with adenylyl cyclase. While the core labdane structure is essential for binding, specific hydroxyl groups, particularly at the C1 position, are critical for maximal activation. Derivatives lacking the 1α- and 9α-hydroxy functions exhibit a marked reduction in activity.[10]

| Parameter | Forskolin | This compound | Reference |

| Molecular Formula | C22H34O7 | C22H34O6 | [2][11] |

| Molecular Weight | 410.5 g/mol | 394.50 g/mol | [11][12] |

| Primary Target | Adenylyl Cyclase (most isoforms except AC9) | Adenylyl Cyclase (most isoforms except AC9) | [4][5][6] |

| Mechanism of Action | Direct activation of adenylyl cyclase, leading to increased intracellular cAMP. | Direct activation of adenylyl cyclase, leading to increased intracellular cAMP. | [1][7] |

| Adenylyl Cyclase C1/C2 Subunit Assembly Efficacy | High | High (comparable to Forskolin) | [4][9] |

| Adenylyl Cyclase Catalytic Activation Efficacy | High | Moderately High (slightly lower than Forskolin) | [4][9] |

Signaling Pathway of Forskolin and this compound

The activation of adenylyl cyclase by forskolin or this compound initiates a well-characterized signaling cascade. The resulting increase in intracellular cAMP has pleiotropic effects on cellular function.

Experimental Protocols

The evaluation of the biological activity of forskolin and its derivatives primarily relies on assays that measure the activation of adenylyl cyclase and the subsequent production of cAMP.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in cell lysates or purified membrane preparations.

Principle: The assay quantifies the conversion of ATP to cAMP in the presence of the test compound. The amount of cAMP produced is then determined, often using a competitive binding assay or fluorescence-based methods.

Detailed Methodology:

-

Cell Culture and Lysate Preparation:

-

Culture cells (e.g., HEK293T cells overexpressing a specific AC isoform) under standard conditions.[13]

-

Treat cells with the desired concentrations of forskolin, this compound, or vehicle control for a specified duration.

-

Harvest the cells and lyse them in a suitable buffer (e.g., 20 mM Tris buffer, pH 7.4 with protease inhibitors).[13]

-

Determine the protein concentration of the lysate using a standard method like the Bradford assay.[13]

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the cell lysate, a buffer system, ATP, and cofactors such as MgCl2.

-

Initiate the reaction by adding the test compounds (forskolin or this compound) at various concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).[14]

-

-

cAMP Detection:

-

Terminate the reaction, typically by heat inactivation or the addition of a stop solution.

-

Measure the amount of cAMP produced. This can be achieved through various methods, including:

-

Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP tracer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.

-

Fluorescence-Based Assays: Utilizing fluorescently labeled cAMP analogs or biosensors that change their fluorescence properties upon binding to cAMP.[13]

-

-

-

Data Analysis:

-

Generate dose-response curves by plotting the amount of cAMP produced against the concentration of the test compound.

-

Calculate key parameters such as the EC50 (half-maximal effective concentration) to compare the potencies of forskolin and this compound.

-

Fluorescence Spectroscopy for C1/C2 Subunit Assembly

This method assesses the ability of compounds to induce the assembly of the catalytic subunits of adenylyl cyclase.

Principle: This technique often utilizes Fluorescence Resonance Energy Transfer (FRET) or changes in the fluorescence of a reporter probe, such as 2',3'-O-(N-methylanthraniloyl)-guanosine 5'-triphosphate (MANT-GTP), to monitor the interaction between the C1 and C2 subunits.[4][9]

Detailed Methodology:

-

Protein Purification:

-

Purify the catalytic subunits of adenylyl cyclase (C1 and C2).[4]

-

-

Fluorescence Measurement:

-

In a suitable buffer, mix the purified C1 and C2 subunits with the fluorescent probe (e.g., MANT-GTP).

-

Add varying concentrations of forskolin or this compound.

-

Measure the fluorescence signal using a spectrofluorometer. An increase in FRET or a change in the direct fluorescence of MANT-GTP indicates the assembly of the C1/C2 complex.[4][9]

-

-

Data Analysis:

-

Plot the change in fluorescence against the compound concentration to determine the efficacy of each compound in promoting subunit assembly.

-

Logical Relationship of Forskolin Analogs and AC Activation

The ability of a forskolin analog to activate adenylyl cyclase is contingent on its structural features, which dictate its interaction with the enzyme.

Conclusion

Both this compound and forskolin are valuable pharmacological tools for studying the cAMP signaling pathway. While forskolin remains the more potent activator of adenylyl cyclase's catalytic activity, this compound is also a robust activator, demonstrating comparable efficacy in promoting the assembly of the enzyme's catalytic subunits.[4][9] The subtle differences in their activity underscore the critical role of specific structural motifs in the interaction with and activation of adenylyl cyclase. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel modulators of this important signaling pathway.

References

- 1. Forskolin - Wikipedia [en.wikipedia.org]

- 2. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and elemental analysis of Coleus forskohlii extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of forskolin-insensitive to forskolin-sensitive (mouse-type IX) adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forskolin | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Forskolin, Adenylyl cyclase activator (CAS 66575-29-9) | Abcam [abcam.com]

- 13. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

9-Deoxyforskolin as a Pregnane X Receptor (PXR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deoxyforskolin, a naturally occurring diterpenoid and an analog of forskolin, has been identified as an agonist of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor primarily expressed in the liver and intestines, where it functions as a xenobiotic sensor. Upon activation, PXR regulates the transcription of a wide array of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the interaction of compounds like this compound with PXR is paramount for drug development, as it can predict potential drug-drug interactions and inform on the compound's own metabolic fate. This technical guide provides a comprehensive overview of this compound's role as a PXR agonist, summarizing available data, outlining experimental methodologies, and illustrating key pathways.

Quantitative Data Summary

While specific quantitative data for this compound's interaction with PXR is limited in publicly available literature, data for the related compound, forskolin, provides a valuable reference point for its potency.

| Compound | Parameter | Value | Receptor | Assay Type | Reference |

| Forskolin | EC50 | 0.4–12 µM | Human PXR | In vitro PXR activation assay | [1] |

| This compound | Activity | PXR Agonist | Human and Mouse PXR | In vitro activation assays | [1][2] |

Mechanism of Action: PXR Activation

This compound functions as a PXR agonist, initiating a signaling cascade that leads to the increased expression of target genes. Unlike its parent compound forskolin, this compound does not activate adenylyl cyclase, making it a useful tool to study PXR activation independent of cAMP signaling pathways.[2][3] The established mechanism involves the displacement of corepressors and the recruitment of coactivators to the PXR complex.[2]

The signaling pathway for PXR activation by an agonist like this compound is as follows:

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize this compound as a PXR agonist. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Cell-Based PXR Reporter Gene Assay

This assay is a primary method for identifying and characterizing PXR agonists. It utilizes a host cell line engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.

Workflow:

Detailed Methodology:

-

Cell Culture: Maintain a stable cell line, such as DPX2™ cells which harbor the human PXR gene and a luciferase reporter linked to CYP3A4 promoters, in the recommended growth medium.

-

Plating: Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate dosing medium. The concentration range should bracket the expected EC50 (e.g., based on forskolin data, 0.1 to 100 µM). Also include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin).

-

Incubation: Remove the growth medium from the cells and add the compound dilutions. Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent to the lysate and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the induction of PXR target gene mRNA, such as CYP3A4, in response to treatment with this compound. This provides a direct measure of the functional consequence of PXR activation.

Workflow:

Detailed Methodology:

-

Cell Treatment: Culture primary human hepatocytes or a suitable human hepatoma cell line (e.g., HepG2) and treat with this compound at a concentration known to activate PXR (e.g., 10 µM) for a specified time (e.g., 24-72 hours). Include vehicle and positive controls.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using a qPCR instrument and a SYBR Green or probe-based assay. Use primers specific for the target gene (e.g., CYP3A4) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative mRNA expression of the target gene using the ΔΔCt method. The results are typically expressed as fold induction over the vehicle-treated control.

Coactivator Recruitment Assay

This assay directly measures the ability of a ligand to promote the interaction between PXR and a coactivator protein, such as SRC-1. This provides mechanistic insight into the agonistic activity of the compound.

Workflow:

Detailed Methodology (Example using TR-FRET):

-

Reagents: Use a purified, tagged PXR ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (containing an LXXLL motif), and a lanthanide-labeled antibody that binds to the PXR-LBD tag.

-

Assay Setup: In a microplate, combine the PXR-LBD, the labeled coactivator peptide, the lanthanide-labeled antibody, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the components to reach equilibrium.

-

TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. An increase in the FRET signal indicates the proximity of the donor (lanthanide) and acceptor (fluorescent label on the peptide), signifying coactivator recruitment.

-

Data Analysis: Plot the TR-FRET ratio against the concentration of this compound to determine the EC50 for coactivator recruitment.

Conclusion

This compound is a valuable tool for studying the activation of the Pregnane X Receptor. Its ability to act as a PXR agonist, leading to the induction of key drug-metabolizing enzymes like CYP3A4, highlights its importance in the context of drug metabolism and potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other potential PXR modulators. Further research to determine a precise EC50 value and to delineate the full spectrum of PXR target genes regulated by this compound will be crucial for a complete understanding of its pharmacological profile.

References

- 1. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on 9-Deoxyforskolin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the early-stage research on 9-Deoxyforskolin derivatives, potent analogs of the natural diterpenoid forskolin. This document delves into their synthesis, biological activities, and therapeutic potential, with a focus on their interactions with key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Introduction

Forskolin, isolated from the roots of Coleus forskohlii, is a well-established activator of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The 9-hydroxy group is considered crucial for this activity. However, derivatives lacking this functional group, known as this compound derivatives, have emerged as valuable pharmacological tools and potential therapeutic agents with distinct biological profiles. This guide explores the synthesis and biological evaluation of these derivatives, highlighting their structure-activity relationships and diverse cellular effects.

Synthesis of this compound Derivatives

The chemical modification of the this compound scaffold has yielded a variety of derivatives. A key precursor, this compound, is often obtained as a byproduct during the isolation of forskolin from Coleus forskohlii.[1] Synthetic strategies primarily focus on the modification of the hydroxyl groups at positions 1, 6, and 7.

General Synthetic Strategy: Conversion of this compound

A patented process outlines a method for the stereoselective synthesis of forskolin from this compound, which can be adapted for the preparation of various derivatives.[1] The core of this process involves the protection of the 6β and 7β hydroxyl groups, followed by the introduction of a 9α-hydroxyl group. By modifying the reagents and reaction conditions, this process can be tailored to introduce other functionalities at the 9-position or to derivatize other positions of the this compound molecule.

Experimental Protocol: General Procedure for the Hydrolysis of 7-Acetyl-9-deoxyforskolin

-

To a stirred solution of 7-acetoxy-1α,6β-dihydroxy-8,13-epoxy-labd-14-en-11-one (a this compound precursor) in reagent-grade methanol (undried), add potassium carbonate.[1]

-

Stir the mixture at room temperature for approximately 3 hours.[1]

-

Partition the reaction mixture between ether and water.[1]

-

Separate the organic phase and extract the aqueous phase with ether.[1]

-

Combine the organic phases and dry over magnesium sulfate.[1]

-

Filter and remove the solvent in vacuo to yield the hydrolyzed product.[1]

Biological Activity and Quantitative Data

This compound derivatives exhibit a range of biological activities, from modulation of adenylyl cyclase and glucose transport to anticancer effects. The absence of the 9-hydroxyl group significantly alters the interaction with adenylyl cyclase, and in some cases, unmasks activities at other cellular targets.

Modulation of Adenylyl Cyclase

While forskolin is a potent activator of most adenylyl cyclase isoforms, the activity of this compound derivatives is more nuanced. Some derivatives, like 1,9-dideoxyforskolin, are inactive as direct activators of adenylyl cyclase.[2] However, other modifications can retain or even enhance selectivity for specific AC isoforms. For instance, certain 6- and 7-substituted forskolin derivatives show increased selectivity for cardiac adenylyl cyclase (isoform V).[3]

Inhibition of Glucose Transport

Several forskolin analogs, including 1,9-dideoxyforskolin, have been shown to inhibit glucose transport. This activity appears to be independent of adenylyl cyclase activation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For example, a series of novel forskolin isoxazole derivatives have demonstrated potent anti-cancer activity against breast cancer cell lines.

Table 1: Quantitative Biological Data of Selected this compound Derivatives

| Derivative | Target/Assay | Cell Line/System | Activity | Value | Citation |

| 1,9-dideoxyforskolin | Adenylyl Cyclase Activation | - | EC50 | > 100 µM | [2] |

| 1,9-dideoxyforskolin | Glucose Transport Inhibition | Rat Adipocyte Membranes | EC50 | 12.8 µM | |

| Forskolin Isoxazole Derivative 14f | Antiproliferative Activity | MCF-7 (p53-positive) | IC50 | 0.5 µM | |

| Forskolin Isoxazole Derivative 14f | Antiproliferative Activity | BT-474 (p53-negative) | IC50 | 0.5 µM | |

| 6-(Aminoalkyl)carbamate of Forskolin | Adenylyl Cyclase Binding | Bovine Brain Membranes | Kd | 9 nM |

Signaling Pathways

The biological effects of this compound derivatives are mediated through at least two distinct signaling pathways: the canonical adenylyl cyclase/cAMP pathway and a non-canonical pathway involving the pregnane X receptor (PXR).

Adenylyl Cyclase - cAMP Pathway

While some this compound derivatives are weak or inactive activators of adenylyl cyclase, those that do activate the enzyme initiate a well-characterized signaling cascade. Activation of adenylyl cyclase leads to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.

Caption: Adenylyl Cyclase Signaling Pathway.

Pregnane X Receptor (PXR) Pathway

A significant finding is that 1,9-dideoxyforskolin, a non-adenylyl cyclase-activating analog, functions as an agonist of the pregnane X receptor (PXR).[4] PXR is a nuclear receptor that plays a key role in the metabolism of xenobiotics and endobiotics. Activation of PXR leads to the transcriptional regulation of genes encoding drug-metabolizing enzymes, such as those in the cytochrome P450 family (e.g., CYP3A4).[4]

References

- 1. EP0243646B1 - A process for the preparation of forskolin from 9-deoxy-forskolin and intermediates used therein - Google Patents [patents.google.com]

- 2. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 9-Deoxyforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth in vitro characterization of 9-Deoxyforskolin, a derivative of the labdane diterpene Forskolin. While Forskolin is a well-established activator of adenylyl cyclase (AC), this compound exhibits distinct properties, primarily acting as an antagonist of Forskolin-mediated adenylyl cyclase activation. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its interaction with adenylyl cyclase, details relevant experimental protocols for its characterization, and explores its known off-target effects.

Introduction

Forskolin, isolated from the plant Coleus forskohlii, is a widely used research tool and therapeutic agent due to its ability to directly activate most isoforms of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The structure-activity relationship of Forskolin derivatives has been a subject of extensive research to develop isoform-selective activators or inhibitors of adenylyl cyclase. This compound, lacking the hydroxyl group at the 9-position, represents a key modification that significantly alters its pharmacological profile. Understanding the in vitro effects of this compound is crucial for its potential application as a modulator of cAMP signaling and for elucidating the structural requirements for adenylyl cyclase activation and inhibition.

Mechanism of Action: Antagonism of Adenylyl Cyclase

Unlike its parent compound, this compound does not activate adenylyl cyclase. Instead, studies on related 1-deoxy-forskolin analogs have shown that they are devoid of agonistic activity and act as antagonists of forskolin's effects.[3] This antagonism is reported to be of a mixed competitive/noncompetitive nature.[3] The primary mechanism of action of this compound is therefore its ability to bind to the forskolin binding site on the catalytic subunit of adenylyl cyclase without inducing the conformational change necessary for enzyme activation. This binding event competitively and/or allosterically inhibits the binding and subsequent activation by Forskolin.

Signaling Pathway of Forskolin and this compound

References

- 1. Forskolin, Adenylyl cyclase activator (CAS 66575-29-9) | Abcam [abcam.com]

- 2. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 9-Deoxyforskolin in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 9-Deoxyforskolin in primary hepatocyte cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.

This compound is a derivative of Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii. While Forskolin is a well-characterized activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), the specific effects of this compound in primary hepatocytes are less documented. It is often used as a control compound in experiments involving Forskolin. Preliminary studies suggest that unlike Forskolin, this compound may not significantly induce the expression of certain cytochrome P450 enzymes, such as CYP3A, CYP2B, and CYP2C, in rat hepatocytes.[1]

Mechanism of Action: The cAMP Signaling Pathway

This compound is understood to act, similar to its parent compound Forskolin, by influencing the intracellular levels of cAMP. This second messenger is a critical component of a ubiquitous signaling cascade that regulates a multitude of cellular processes in hepatocytes, including gene expression, metabolism, and cell survival. The canonical pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors that modulate gene expression.

Caption: The signaling pathway of this compound in hepatocytes.

Quantitative Data Summary

The optimal concentration and incubation time for this compound in primary hepatocytes should be determined empirically through dose-response and time-course experiments. The following tables provide suggested ranges based on typical concentrations used for Forskolin and related compounds.

Table 1: Recommended Concentration Range for this compound

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 µM - 100 µM | A concentration of 10 µM is a common starting point. |

| Stock Solution | 10 mM in DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |

| Final DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be toxic to primary hepatocytes. |

Table 2: Suggested Incubation Times for Various Assays

| Assay Type | Suggested Incubation Time |

| cAMP Level Measurement | 15 minutes - 1 hour |

| Gene Expression (qPCR) | 6 hours - 48 hours |

| Protein Expression (Western Blot) | 24 hours - 72 hours |

| Cell Viability/Toxicity | 24 hours - 72 hours |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in primary hepatocytes. These protocols assume the prior isolation and plating of primary hepatocytes.[2][3][4][5]

Preparation of this compound Working Solutions

This protocol describes the dilution of a this compound stock solution to final working concentrations.

Caption: Workflow for preparing this compound working solutions.

Methodology:

-

Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions: In sterile microcentrifuge tubes, prepare serial dilutions of the stock solution in pre-warmed hepatocyte culture medium to achieve concentrations 1000x the final desired concentrations.

-

Prepare Final Working Solutions: Add the appropriate volume of the intermediate dilutions to the culture wells to achieve the final desired concentrations. For example, add 1 µL of a 10 mM intermediate solution to 1 mL of culture medium for a final concentration of 10 µM.

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

cAMP Measurement Assay

This protocol outlines the measurement of intracellular cAMP levels in primary hepatocytes following treatment with this compound.

Methodology:

-

Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.

-

Starvation (Optional): Replace the culture medium with serum-free medium for 2-4 hours prior to treatment.

-

Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

-

cAMP Detection: Perform the cAMP assay (e.g., ELISA-based or fluorescence-based) following the kit's protocol.

-

Data Analysis: Measure the signal and calculate the cAMP concentration for each sample. Normalize the data to the vehicle control.

Gene Expression Analysis by qPCR

This protocol describes how to assess changes in the expression of target genes in response to this compound treatment.

Methodology:

-

Cell Seeding: Plate primary hepatocytes in a 12-well or 24-well plate and allow them to form a confluent monolayer.

-

Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.

-

RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA purification kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., CYP3A4, PCK1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Western Blot Analysis for Protein Expression

This protocol details the assessment of protein level changes in response to this compound.

Methodology:

-

Cell Seeding and Treatment: Seed primary hepatocytes in a 6-well plate and treat with this compound for 48 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Concluding Remarks

The protocols and data presented herein provide a foundational framework for investigating the effects of this compound in primary hepatocyte cultures. Researchers are encouraged to optimize these protocols, particularly the concentration and incubation times, to suit their specific experimental objectives and hepatocyte source (human, mouse, rat). Careful consideration of appropriate controls, including a vehicle control and a positive control such as Forskolin, is crucial for the accurate interpretation of results.

References

- 1. researchgate.net [researchgate.net]

- 2. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 9-Deoxyforskolin in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deoxyforskolin is a naturally occurring analog of Forskolin, a widely used diterpene activator of adenylyl cyclase (AC). The absence of the hydroxyl group at the C9 position in this compound significantly alters its interaction with adenylyl cyclase, rendering it a valuable tool for studying the nuanced regulation of the cyclic AMP (cAMP) signaling pathway. Unlike Forskolin, which is a potent pan-activator of most adenylyl cyclase isoforms, this compound exhibits much weaker activating properties and, in some contexts, can act as an antagonist to Forskolin-mediated adenylyl cyclase activation. This unique profile makes this compound a useful pharmacological tool to dissect the specific roles of different adenylyl cyclase isoforms and to investigate the consequences of modest versus robust cAMP elevation in various cellular processes.

These application notes provide detailed protocols and guidelines for the effective use of this compound in cell-based assays to investigate cAMP signaling.

Mechanism of Action

This compound interacts with the catalytic subunit of adenylyl cyclase. While Forskolin directly and potently activates most AC isoforms (except AC9), the lack of the C1-hydroxyl group in this compound is critical for its reduced ability to activate the enzyme.[1] Some studies indicate that 1,9-dideoxyforskolin, a related compound, is not an inactive isomer of forskolin and that its biological effects involve the activation of adenylyl cyclase, albeit to a lesser extent than forskolin.[2] This suggests that this compound acts as a weak partial agonist of adenylyl cyclase. In the presence of a strong agonist like Forskolin, this compound can exhibit competitive antagonism, making it a useful compound to probe the forskolin-binding site on adenylyl cyclase.

Data Presentation

The following table summarizes the known effects of this compound on adenylyl cyclase activity. Due to limited publicly available quantitative data for this compound's EC50 and IC50 values, this table highlights its qualitative characteristics in comparison to Forskolin. Researchers are encouraged to determine these values empirically in their specific assay systems.

| Compound | Target | Action | Potency (EC50/IC50) | Key Characteristics | Reference |

| This compound | Adenylyl Cyclase (most isoforms) | Weak Partial Agonist / Antagonist | Not widely reported. Requires empirical determination. | Significantly less potent than Forskolin. Can antagonize Forskolin-induced cAMP production. Useful for studying the effects of modest cAMP elevation. | [1][2] |

| Forskolin | Adenylyl Cyclase (most isoforms) | Potent Agonist | ~1-10 µM (cell-based assays) | Potent, direct activator of most AC isoforms (except AC9), leading to robust increases in intracellular cAMP. | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, for a compound with a molecular weight of 392.5 g/mol , dissolve 3.925 mg in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. When stored properly, the solution should be stable for several months.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Prepare intermediate dilutions of the stock solution in serum-free medium or assay buffer immediately before use.

Protocol 1: Characterization of this compound as a Weak Agonist in a cAMP Assay

This protocol is designed to determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

Cells expressing the adenylyl cyclase isoform of interest (e.g., HEK293, CHO cells)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (10 mM in DMSO)

-

Forskolin stock solution (10 mM in DMSO, as a positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO)

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

-

White or black 96-well or 384-well assay plates (depending on the detection method)

Procedure:

-

Cell Seeding: Seed the cells in the assay plate at a predetermined optimal density and allow them to adhere and grow overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 100 nM to 100 µM. Also, prepare a serial dilution of Forskolin as a positive control (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Assay Initiation:

-

Remove the cell culture medium from the wells.

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Add the diluted this compound, Forskolin, or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically for the specific cell line and assay conditions.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

-

Protocol 2: Characterization of this compound as an Antagonist in a cAMP Assay

This protocol is designed to determine the potency (IC50) of this compound in inhibiting Forskolin-stimulated cAMP production.

Materials:

-

Same as in Protocol 1.

Procedure:

-

Cell Seeding: Follow the same procedure as in Protocol 1.

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 100 nM to 100 µM.

-

Prepare a solution of Forskolin in assay buffer at a concentration that elicits a submaximal but robust response (e.g., its EC80 value, which should be determined from a prior experiment as in Protocol 1).

-

-

Assay Initiation:

-

Remove the cell culture medium from the wells.

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

-

Add the Forskolin solution (at its EC80 concentration) to all wells except the basal control wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of the Forskolin response against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound's interaction with adenylyl cyclase.

Caption: General experimental workflow for a cell-based cAMP assay using this compound.

Caption: Logical relationship comparing the effects of Forskolin and this compound.

References

Application Notes and Protocols for Studying PXR Activation with 9-Deoxyforskolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenobiotic sensor primarily in the liver and intestines. Upon activation by a wide array of endogenous and exogenous compounds, PXR regulates the transcription of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the mechanisms of PXR activation is paramount for predicting drug-drug interactions and assessing the metabolic fate of new chemical entities.

9-Deoxyforskolin, a non-adenylyl cyclase-activating analog of forskolin, has been identified as a potent agonist of PXR.[1] Unlike forskolin, which activates both PKA and PXR signaling pathways, this compound specifically activates PXR, making it a valuable tool for isolating and studying PXR-mediated gene regulation.[2] These application notes provide a comprehensive guide to utilizing this compound for the investigation of PXR activation, complete with detailed experimental protocols and data interpretation guidelines.

PXR Signaling Pathway

Upon entering the cell, a PXR agonist like this compound binds to the ligand-binding domain of PXR located in the cytoplasm. This binding event triggers a conformational change in the PXR protein, leading to its translocation into the nucleus. Within the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. The binding of the heterodimer to the PXRE, along with the recruitment of coactivators such as Steroid Receptor Coactivator-1 (SRC-1), initiates the transcription of downstream genes like CYP3A4, leading to increased protein expression and enhanced metabolism of xenobiotics.

Caption: PXR Signaling Pathway upon activation by this compound.

Data Presentation

| Compound | Target | Assay Type | Cell Line | EC50 | Reference Compound | Reference EC50 |

| This compound | Human PXR | Reporter Gene Assay | HepG2 | Not Reported | Rifampicin | ~1-10 µM |

| Forskolin | Human PXR | In vitro assays | - | 0.4 - 12 µM | - | - |

| Rifampicin | Human PXR | Reporter Gene Assay | HepG2 | ~1-10 µM | - | - |

Experimental Protocols

PXR Activation Reporter Gene Assay (Transient Transfection)

This protocol describes the use of a luciferase reporter gene assay in a transiently transfected cell line (e.g., HEK293T or HepG2) to quantify the activation of PXR by this compound.

Materials:

-

HEK293T or HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

PXR expression plasmid (e.g., pCMV-hPXR)

-

RXRα expression plasmid (e.g., pCMV-hRXRα)

-

PXR-responsive luciferase reporter plasmid (e.g., pGL4.23[luc2/minP/3xPXRE])

-

Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

-

This compound

-

Rifampicin (positive control)

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: 24 hours prior to transfection, seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Transfection Complex Preparation:

-

For each well, prepare a DNA mixture in 25 µL of Opti-MEM containing:

-

50 ng PXR expression plasmid

-

50 ng RXRα expression plasmid

-

100 ng PXR-responsive luciferase reporter plasmid

-

10 ng Renilla luciferase control plasmid

-

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add 50 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Compound Treatment: After the incubation period, replace the transfection medium with 100 µL of fresh culture medium containing various concentrations of this compound, Rifampicin (e.g., 10 µM), or DMSO vehicle control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Perform the dual-luciferase assay according to the manufacturer's instructions.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction of PXR activity by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

-

Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Caption: Workflow for a transient transfection-based PXR reporter gene assay.

Quantitative PCR (qPCR) for PXR Target Gene Expression

This protocol is used to confirm that the PXR activation observed in the reporter gene assay translates to the induction of endogenous PXR target genes, such as CYP3A4.

Materials:

-

HepG2 cells (or other suitable liver cell line)

-

6-well tissue culture plates

-

This compound

-

Rifampicin (positive control)

-

DMSO (vehicle control)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Protocol:

-

Cell Seeding and Treatment:

-

Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound, Rifampicin (e.g., 10 µM), or DMSO for 24-48 hours.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for CYP3A4 and the housekeeping gene in separate wells.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.

-

Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

References

- 1. Forskolin induces FXR expression and enhances maturation of iPSC-derived hepatocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-Deoxyforskolin as a Tool for cAMP Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deoxyforskolin is a naturally occurring labdane diterpenoid and a close structural analog of forskolin, a well-established and potent activator of adenylyl cyclase (AC). Like forskolin, this compound serves as a valuable research tool for modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cAMP signaling pathways.

Mechanism of Action